molecular formula C15H12Cl2N2O4 B3620426 2-(2,4-dichlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide

2-(2,4-dichlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide

Cat. No.: B3620426
M. Wt: 355.2 g/mol
InChI Key: RXXLSIDCLXPUTI-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide is a synthetic acetamide derivative with the molecular formula C₁₅H₁₂Cl₂N₂O₄ and an average molecular mass of 355.171 g/mol . Structurally, it consists of a 2,4-dichlorophenoxy group linked to an acetamide backbone, which is further substituted by a 4-methyl-3-nitrophenyl moiety.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O4/c1-9-2-4-11(7-13(9)19(21)22)18-15(20)8-23-14-5-3-10(16)6-12(14)17/h2-7H,8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXLSIDCLXPUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide typically involves the reaction of 2,4-dichlorophenol with chloroacetyl chloride to form 2-(2,4-dichlorophenoxy)acetyl chloride. This intermediate is then reacted with 4-methyl-3-nitroaniline under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Reduction: 2-(2,4-dichlorophenoxy)-N-(4-methyl-3-aminophenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

One of the notable applications of this compound is its potential antimicrobial properties. Research indicates that derivatives of phenoxyacetic acids exhibit inhibitory effects on various bacterial strains. This makes them candidates for developing new antibiotics or antimicrobial agents suitable for treating infections resistant to conventional therapies.

Herbicide Development

The structure of 2-(2,4-dichlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide suggests potential use as a herbicide. Compounds with similar phenoxy groups have been widely utilized in agriculture for their effectiveness in controlling broadleaf weeds while being less harmful to cereal crops.

Drug Design and Synthesis

In medicinal chemistry, the compound serves as a scaffold for synthesizing novel drugs targeting specific biological pathways. Its ability to interact with various biological targets makes it a valuable starting point for drug discovery processes.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy explored the efficacy of phenoxyacetic acid derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that compounds with similar structures to Y203-8417 showed significant bactericidal activity, suggesting that modifications could enhance potency against resistant strains.

Case Study 2: Herbicidal Activity

Research conducted by agricultural scientists evaluated the herbicidal potential of phenoxyacetic acid derivatives in controlling common weeds in wheat fields. The study concluded that compounds exhibiting similar characteristics to Y203-8417 effectively inhibited weed growth while maintaining crop yield, highlighting their potential role in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which may interact with enzymes or receptors in biological systems. The dichlorophenoxy group can also participate in binding interactions with proteins or other biomolecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural Comparison with Similar Acetamide Derivatives

The compound’s structural uniqueness lies in the combination of electron-withdrawing groups (2,4-dichlorophenoxy and 3-nitro) and a methyl group on the aromatic ring. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Reference
2-(2,4-Dichlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide C₁₅H₁₂Cl₂N₂O₄ 355.17 2,4-dichlorophenoxy, 4-methyl-3-nitrophenyl High lipophilicity due to nitro group
2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 533) C₁₄H₁₂Cl₂N₂O₂ 323.17 2,4-dichlorophenoxy, 4-methylpyridinyl Enhanced solubility (pyridine moiety)
N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide C₁₅H₁₂Cl₂N₂O₃ 355.18 2,4-dichlorophenoxy, 5-amino-2-methoxyphenyl Antihistamine activity
N-[3,4-(Methylenedioxy)benzyl]-2-(2,4-dichlorophenoxy)acetamide (6a) C₁₆H₁₃Cl₂NO₄ 354.19 2,4-dichlorophenoxy, methylenedioxybenzyl White solid, mp 117–119°C
Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) C₁₄H₂₀ClNO₂ 269.77 Chloro, methoxymethyl, 2,6-diethylphenyl Herbicidal activity

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The 3-nitro group in the target compound increases lipophilicity and may enhance binding to hydrophobic enzyme pockets compared to pyridinyl (Compound 533) or amino-methoxyphenyl () groups .

Biological Activity Correlations: The 2,4-dichlorophenoxy moiety is common in auxin-mimicking herbicides (e.g., 2,4-D) and caspase inhibitors . However, the target compound’s nitro group may shift its application toward pharmaceuticals, as seen in antihistamine analogs . Alachlor and pretilachlor () lack aromatic nitro groups but feature chloro and alkyl chains, making them potent herbicides .

Enzyme Binding and Inhibition

  • Caspase-7 Binding: The analog 2-(2,4-dichlorophenoxy)-N-(2-mercapto-ethyl)-acetamide (DICA) binds caspase-7 via hydrophobic interactions and hydrogen bonds (e.g., with Cys290) . The target compound’s nitro group may sterically hinder binding compared to DICA’s smaller mercaptoethyl group.
  • Auxin Receptor Agonism: Compound 533 () shares the 2,4-dichlorophenoxy group with the target compound but lacks a nitro group, suggesting divergent receptor affinities .

Physicochemical Properties

  • Thermal Stability: Derivatives like 6a () show moderate melting points (~117°C), while trichloro-hydroxyethyl analogs () melt at higher temperatures (~123°C) due to hydrogen bonding .

Biological Activity

2-(2,4-Dichlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide, also known as Y203-8417, is a compound that has garnered attention in the pharmaceutical and agricultural sectors due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of 2-(2,4-dichlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide is C15H12Cl2N2O4, with a molecular weight of 355.17 g/mol. The compound features a logP value of 4.4703, indicating its hydrophobic nature, which may influence its biological activity and bioavailability.

PropertyValue
Compound Name2-(2,4-Dichlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide
Molecular FormulaC15H12Cl2N2O4
Molecular Weight355.17 g/mol
logP4.4703
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1
Polar Surface Area63.783 Ų

Antimicrobial Properties

Recent studies have indicated that compounds similar to 2-(2,4-dichlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide exhibit significant antimicrobial properties. For instance, a related compound demonstrated effectiveness against Klebsiella pneumoniae, showing potential for use in combination therapies with established antibiotics like ciprofloxacin and meropenem. The study highlighted additive and synergistic effects when combined with these antibiotics, suggesting that this class of compounds could enhance antibacterial efficacy while reducing the required dosages of existing treatments .

Study on Antibacterial Effects

In a study examining the antibacterial effects of related acetamides against Klebsiella pneumoniae, researchers found that the Minimum Inhibitory Concentration (MIC) values were significantly reduced when combined with other antibiotics. This suggests that the incorporation of such acetamides could optimize treatment regimens for bacterial infections .

Structure-Activity Relationship (SAR)

Research on related compounds has established a structure-activity relationship (SAR), indicating that specific functional groups (such as nitro and chloro substituents) are crucial for enhancing biological activity. The presence of electron-withdrawing groups like nitro significantly contributes to the overall potency of these compounds against microbial strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,4-dichlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide
Reactant of Route 2
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2-(2,4-dichlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide

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